molecular formula C24H18N2O6 B3502227 N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-methyl-4-nitrobenzamide

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B3502227
M. Wt: 430.4 g/mol
InChI Key: XLUVODZYJDVNMW-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-methyl-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a complex structure with a coumarin moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the coumarin derivative, which is then coupled with a substituted aniline derivative under specific conditions.

  • Synthesis of Coumarin Derivative:

      Starting Material: 2-hydroxybenzaldehyde and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as piperidine under reflux conditions to form the coumarin ring.

  • Coupling Reaction:

      Starting Material: The synthesized coumarin derivative is reacted with 3-methoxy-4-nitroaniline.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the coumarin moiety.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The coumarin moiety can inhibit enzymes by binding to their active sites, while the nitro and methoxy groups can modulate the compound’s reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

    Coumarin Derivatives: Such as 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin.

    Benzamide Derivatives: Such as 4-nitrobenzamide and 3-methoxybenzamide.

Uniqueness: N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-methyl-4-nitrobenzamide is unique due to its combination of a coumarin moiety with a nitrobenzamide structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler coumarin or benzamide derivatives.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-14-11-16(7-10-20(14)26(29)30)23(27)25-17-8-9-18(22(13-17)31-2)19-12-15-5-3-4-6-21(15)32-24(19)28/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUVODZYJDVNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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